Cas no 2639459-43-9 (ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate)

Ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate is a cyclohexyl-substituted imidazole derivative with a carboxylate ester functional group. This compound is of interest in medicinal chemistry due to its structural features, which include a rigid cyclohexylamine moiety and an imidazole core, often associated with biological activity. The ethyl ester group enhances solubility and serves as a synthetic handle for further derivatization. Its potential applications include serving as an intermediate in the synthesis of pharmacologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. The compound's stability and well-defined reactivity profile make it a valuable building block in organic and pharmaceutical research.
ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate structure
2639459-43-9 structure
商品名:ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate
CAS番号:2639459-43-9
MF:C12H19N3O2
メガワット:237.298162698746
CID:5666574
PubChem ID:165896838

ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-27723154
    • ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate
    • 2639459-43-9
    • インチ: 1S/C12H19N3O2/c1-2-17-10(16)9-8-14-11(15-9)12(13)6-4-3-5-7-12/h8H,2-7,13H2,1H3,(H,14,15)
    • InChIKey: FUNRTSNMAPOADV-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C(C1=CN=C(C2(CCCCC2)N)N1)=O

計算された属性

  • せいみつぶんしりょう: 237.147726857g/mol
  • どういたいしつりょう: 237.147726857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 81Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27723154-0.25g
ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate
2639459-43-9 95.0%
0.25g
$972.0 2025-03-20
Enamine
EN300-27723154-2.5g
ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate
2639459-43-9 95.0%
2.5g
$2071.0 2025-03-20
Enamine
EN300-27723154-10.0g
ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate
2639459-43-9 95.0%
10.0g
$4545.0 2025-03-20
Enamine
EN300-27723154-0.5g
ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate
2639459-43-9 95.0%
0.5g
$1014.0 2025-03-20
Enamine
EN300-27723154-1.0g
ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate
2639459-43-9 95.0%
1.0g
$1057.0 2025-03-20
Enamine
EN300-27723154-5.0g
ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate
2639459-43-9 95.0%
5.0g
$3065.0 2025-03-20
Enamine
EN300-27723154-0.1g
ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate
2639459-43-9 95.0%
0.1g
$930.0 2025-03-20
Enamine
EN300-27723154-1g
ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate
2639459-43-9
1g
$1057.0 2023-09-10
Enamine
EN300-27723154-0.05g
ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate
2639459-43-9 95.0%
0.05g
$888.0 2025-03-20
Enamine
EN300-27723154-10g
ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate
2639459-43-9
10g
$4545.0 2023-09-10

ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate 関連文献

ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylateに関する追加情報

Ethyl 2-(1-Aminocyclohexyl)-1H-Imidazole-4-Carboxylate: A Comprehensive Overview

Ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate, with CAS No. 2639459-43-9, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines an imidazole ring with an ethyl carboxylate group and a cyclohexylamine substituent. The imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is a key feature of this molecule, contributing to its versatile reactivity and potential applications in drug design.

Recent studies have highlighted the importance of imidazole-containing compounds in the development of bioactive molecules. Ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate has been explored for its potential as a building block in the synthesis of complex heterocycles. Its structure allows for various functionalization strategies, making it a valuable intermediate in organic synthesis. Researchers have demonstrated that this compound can undergo nucleophilic substitution reactions, enabling the incorporation of diverse substituents that may enhance its pharmacological properties.

The cyclohexane ring in ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate adds rigidity and stability to the molecule, which is advantageous for maintaining specific conformations required in biological systems. This feature has led to investigations into its role as a scaffold for peptide mimetics and other bioactive agents. Additionally, the presence of an amino group on the cyclohexane ring introduces potential sites for further modification, such as acylation or alkylation, which could expand its functional versatility.

Recent advancements in computational chemistry have provided deeper insights into the electronic properties and reactivity of ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate. Quantum mechanical calculations have revealed that the imidazole ring exhibits significant electron-deficient character due to the conjugation between the nitrogen atoms and the surrounding carbons. This property makes it an attractive substrate for electrophilic aromatic substitution reactions, which are critical in many synthetic pathways leading to complex molecules.

In terms of applications, ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate has shown promise in medicinal chemistry as a precursor for drug candidates targeting various therapeutic areas. For instance, derivatives of this compound have been studied for their potential anti-inflammatory and antioxidant activities. Experimental data suggest that certain analogs exhibit potent inhibitory effects on enzymes involved in inflammatory pathways, making them candidates for further preclinical evaluation.

The synthesis of ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate typically involves multi-step processes that combine principles from both classical organic chemistry and modern catalytic methods. A common approach involves the reaction of an imidazole derivative with an appropriately substituted cyclohexanamine under acidic or basic conditions. Recent optimizations have focused on improving yields and reducing reaction times by employing more efficient catalysts or solvent systems.

From an environmental perspective, researchers have also examined the biodegradability and ecological impact of ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate. Studies indicate that under aerobic conditions, this compound undergoes microbial degradation through hydrolysis and oxidation pathways. These findings are crucial for assessing its safety profile and ensuring sustainable practices in its production and use.

In conclusion, ethyl 2-(1-aminocyclohexyl)-1H-imidazole-4-carboxylate (CAS No. 2639459-43-9) stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structural features, coupled with recent advancements in synthetic methodologies and computational modeling, position it as a valuable tool in contemporary chemical research. As ongoing studies continue to uncover new facets of its reactivity and biological activity, this compound is likely to play an increasingly important role in the development of innovative chemical entities.

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